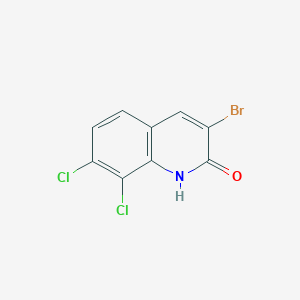

3-Bromo-7,8-dichloroquinolin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrCl2NO |

|---|---|

Molecular Weight |

292.94 g/mol |

IUPAC Name |

3-bromo-7,8-dichloro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H4BrCl2NO/c10-5-3-4-1-2-6(11)7(12)8(4)13-9(5)14/h1-3H,(H,13,14) |

InChI Key |

ASTFBIMRKGUVPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=C(C(=O)N2)Br)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 7,8 Dichloroquinolin 2 Ol

Strategies for Quinoline (B57606) Core Construction

The initial and most critical phase in the synthesis of 3-Bromo-7,8-dichloroquinolin-2-ol is the assembly of the 7,8-dichloroquinolin-2-ol backbone. This can be approached through both classical cyclization reactions and modern catalytic methods. The selection of 2,3-dichloroaniline (B127971) as the starting material is essential to establish the correct positioning of the chloro substituents on the benzene (B151609) portion of the quinoline ring.

Classical and Modified Cyclization Protocols (e.g., Skraup, Friedländer, Gould-Jacob, Conrad-Limpach, Knorr)

Classical name reactions provide robust and well-established pathways to the quinoline core. For the synthesis of a quinolin-2-ol (or its tautomer, quinolin-2-one), the Knorr modification of the Conrad-Limpach synthesis is the most appropriate choice. wikipedia.orgquimicaorganica.org

The Conrad-Limpach-Knorr synthesis involves the reaction of an aniline (B41778) with a β-ketoester. The reaction conditions determine the final product. Under milder, kinetically controlled conditions, the aniline attacks the ketone carbonyl, leading to a 4-hydroxyquinoline (B1666331) (the Conrad-Limpach product). wikipedia.orgscribd.com However, for the desired 2-ol isomer, the reaction is conducted under higher temperatures (thermodynamic control, >140 °C), which favors the initial attack of the aniline on the less reactive ester carbonyl. youtube.com This forms a β-keto anilide intermediate, which then undergoes an intramolecular cyclization catalyzed by a strong acid (e.g., H₂SO₄) to yield the 2-hydroxyquinoline, in this case, 7,8-dichloroquinolin-2-ol. wikipedia.orgyoutube.com

In contrast, other classical methods are less suitable. The Gould-Jacobs reaction , for instance, reacts an aniline with an alkoxymethylenemalonic ester, which cyclizes to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.orgyoutube.com While effective for building the quinoline system, it invariably leads to the 4-hydroxy isomer, not the required 2-ol. The Skraup, Doebner-von Miller, and Friedländer syntheses are also less ideal as they are typically used to generate quinolines that are not hydroxylated at the C2 or C4 positions. jptcp.com

| Reaction Name | Key Reactants | Product Type | Suitability for Target |

|---|---|---|---|

| Knorr Synthesis | Aniline, β-ketoester | 2-Hydroxyquinoline | High (Thermodynamic control) |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-Hydroxyquinoline | Low (Kinetic control) |

| Gould-Jacobs Reaction | Aniline, Malonic ester derivative | 4-Hydroxyquinoline | Low |

| Friedländer Synthesis | o-aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Substituted Quinoline | Not ideal for 2-ol |

Oxidative Annulation and C-H Bond Activation Approaches

Modern synthetic chemistry offers powerful alternatives to classical methods through transition-metal-catalyzed C-H activation and oxidative annulation. These techniques create the heterocyclic ring by forming C-C and C-N bonds directly from C-H bonds, offering high atom economy.

A plausible strategy for constructing the 7,8-dichloroquinolin-2-ol core would involve the rhodium(III)-catalyzed aerobic C-H activation and annulation of 2,3-dichloroaniline with a suitable alkyne. In this approach, the aniline's amino group would direct the catalyst to activate the ortho C-H bond, which then engages in a cyclization cascade with the alkyne. Using molecular oxygen as the terminal oxidant makes this an environmentally benign option. While this specific transformation has not been explicitly reported for this substrate, the general methodology is well-established for the synthesis of a wide range of substituted quinolines and indoles from anilines. acs.org

Multi-component Reaction Protocols

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to build complex molecules. An MCR approach to this compound could offer significant advantages in terms of step economy.

A recently developed method for the synthesis of 3-bromoquinoline (B21735) derivatives employs a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne. acs.org Adapting this strategy would involve generating an N-aryliminium ion from 2,3-dichloroaniline and an aldehyde, which would then react with a bromo-substituted alkyne partner. Subsequent tautomerization and aromatization would yield the desired 3-bromo-quinolin-2-ol framework directly, accomplishing both core construction and halogenation in a single sequence.

Regioselective Halogenation Strategies

With the 7,8-dichloroquinolin-2-ol core in hand, the final step is the regioselective introduction of a bromine atom at the C3 position. The electronic properties of the quinolin-2-ol system are the primary determinants of the reaction's selectivity.

Electrophilic Aromatic Halogenation of Quinolinols

The most direct method for introducing the bromine atom is through electrophilic aromatic halogenation. Quinolin-2-ol exists in tautomeric equilibrium with its 2-quinolone form. In both forms, the oxygen-bearing carbon is part of a system that activates the heterocyclic ring towards electrophilic attack. The nitrogen atom's lone pair in the 2-quinolone amide structure strongly directs electrophiles to the C3 position.

The reaction typically proceeds by treating 7,8-dichloroquinolin-2-ol with a brominating agent such as molecular bromine (Br₂) in a solvent like acetic acid or chloroform (B151607). acgpubs.orgresearchgate.netresearchgate.net The mechanism involves the attack of the electron-rich C3 position on the electrophilic bromine, forming a sigma complex (arenium ion). libretexts.org Subsequent deprotonation restores aromaticity and yields the final product, this compound. The presence of the electron-withdrawing chloro groups at C7 and C8 deactivates the benzene ring, further ensuring that the electrophilic attack occurs selectively on the activated pyridine (B92270) ring at the C3 position. Studies on the bromination of 8-hydroxyquinolines and other quinolinols confirm that halogenation occurs preferentially on the electron-rich rings and at positions activated by hydroxyl groups. acgpubs.orgnih.govresearchgate.net

| Synthetic Stage | Methodology | Key Features | Starting Materials |

|---|---|---|---|

| Core Construction (7,8-dichloroquinolin-2-ol) | Knorr Synthesis | Classical, thermodynamic control, high temperature. | 2,3-dichloroaniline, β-ketoester |

| Oxidative Annulation | Modern, C-H activation, transition-metal catalyzed. | 2,3-dichloroaniline, alkyne | |

| Multi-component Reaction | High efficiency, one-pot synthesis. | 2,3-dichloroaniline, aldehyde, 1-bromoalkyne | |

| Halogenation | Electrophilic Bromination | Direct, regioselective at C3 due to electronic activation. | 7,8-dichloroquinolin-2-ol, Br₂ |

Directed Halogenation Methodologies

Directed halogenation is a modern technique that uses a directing group to guide a metal catalyst to a specific C-H bond, enabling highly regioselective functionalization. For example, amide groups at the C8 position of a quinoline can direct a catalyst to functionalize the C5 position. beilstein-journals.org

However, for the synthesis of this compound, this approach is less practical than direct electrophilic bromination. The C3 position is already highly activated electronically, making an external directing group unnecessary. The inherent reactivity of the substrate favors the desired outcome, rendering the more complex, multi-step process of installing and removing a directing group inefficient by comparison. Therefore, direct electrophilic aromatic halogenation remains the superior and more logical strategy for this specific transformation.

Hypervalent Iodine(III)-Mediated Halogenation

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as powerful tools in organic synthesis for their mild and selective oxidizing properties. nih.govacs.org These reagents facilitate a variety of transformations, including the halogenation of C–H bonds, offering an alternative to traditional methods that may require harsh conditions. nih.govacs.org

In the context of quinolinone synthesis, hypervalent iodine(III) compounds are particularly effective in mediating the halogenation at the C3 position. For instance, the reaction of 4-quinolones with a potassium halide salt in the presence of PIFA or PIDA can lead to good to excellent yields of C3-halogenated products at room temperature. nih.govacs.org A study demonstrated that using PIDA and lithium bromide (LiBr) on N-arylpropynamides selectively yields 3-brominated quinolin-2-ones. dntb.gov.uaresearchgate.net This process is believed to proceed through an umpolung process, where the typical electrophilic character of the halogen is reversed. researchgate.netbohrium.com This method is advantageous as it avoids the formation of spiro mdpi.comacs.orgtrienone byproducts that can occur with other electrophilic cyclization/halogenation processes. dntb.gov.uabohrium.com

The general applicability of this method has been demonstrated across a range of substrates. For example, 2-aryl-4-quinolones bearing either electron-donating or electron-withdrawing groups on the 2-phenyl ring undergo successful halogenation, with yields ranging from 63% to 96%. nih.gov

Table 1: Hypervalent Iodine(III)-Mediated Halogenation of 4-Quinolones nih.gov

| Substrate (2-Aryl-4-quinolone) | Halogen Source | Iodine(III) Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 2-phenyl-4-quinolone | KCl | PIFA | 3-chloro-2-phenyl-4-quinolone | 86 |

| 2-phenyl-4-quinolone | KCl | PIDA | 3-chloro-2-phenyl-4-quinolone | 79 |

| 2-(p-tolyl)-4-quinolone | KCl | PIFA | 3-chloro-2-(p-tolyl)-4-quinolone | 85 |

Specific Synthesis of this compound and Related Systems

The synthesis of the target molecule, this compound, involves specific halogenation steps at positions 3, 7, and 8. This is typically achieved through a carefully planned sequence of reactions.

Direct bromination at the C3 position of a pre-formed 7,8-dichloroquinolin-2-ol core is a key step. Reagents like N-bromosuccinimide (NBS) are commonly used for such electrophilic substitutions on activated heterocyclic systems. chemicalbook.com For related quinolin-8-ol systems, direct bromination with molecular bromine (Br₂) or NBS has been shown to be effective, though regioselectivity can be an issue, sometimes leading to mixtures of mono- and di-brominated products. researchgate.netacgpubs.org For instance, the bromination of 8-hydroxyquinoline (B1678124) with NBS in chloroform can yield 7-bromo-8-hydroxyquinoline in 85% yield. chemicalbook.com The reactivity and selectivity depend heavily on the substituents already present on the quinoline ring and the reaction conditions. researchgate.netacgpubs.org

The introduction of chlorine atoms at the C7 and C8 positions is typically achieved by starting with a correspondingly substituted aniline precursor. The Gould-Jacobs reaction is a classical method that can be employed, starting from an appropriately substituted aniline, such as 2,3-dichloroaniline. orgsyn.orgresearchgate.net This aniline derivative would be reacted with a suitable three-carbon component, like diethyl (ethoxymethylene)malonate, followed by thermal cyclization to form the quinolinone ring system with the desired chlorination pattern. orgsyn.org The synthesis of 4,7-dichloroquinoline, for example, has been achieved on a large scale starting from m-chloroaniline. orgsyn.org Similarly, 7-chloroquinaldine can be synthesized via a Doebner-Miller reaction using 3-chloroaniline. google.com These methods underscore the strategy of building the quinoline ring from a pre-halogenated aniline to ensure the correct placement of the chloro-substituents.

Constructing a tri-substituted quinolinone like this compound often involves a sequence of halogenation and cyclization steps. researchgate.netrsc.orgnih.gov A plausible synthetic route could begin with 2,3-dichloroaniline. This precursor would first undergo cyclization to form 7,8-dichloroquinolin-2-ol. Subsequent regioselective bromination at the C3 position would then yield the final product.

Alternatively, a halogen-induced cyclization strategy can be employed. nih.gov In such methods, a halogenating agent can trigger the cyclization of an open-chain precursor, incorporating the halogen in the process. nih.gov For example, iodine-mediated desulfurative cyclization has been used to synthesize quinolines in a one-pot approach. researchgate.netrsc.orgnih.gov While not directly producing the target compound, these innovative methods highlight the potential for tandem reactions where cyclization and halogenation occur in a single, efficient process. The choice of solvent and reagent can be critical in directing the cyclization to be either exo or endo, leading to different heterocyclic systems. nih.gov

Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing quinolines often involve hazardous reagents, high temperatures, and significant waste production. tandfonline.comnih.gov In response, green chemistry principles are increasingly being applied to develop more environmentally benign and efficient synthetic routes. acs.orgresearchgate.net

Microwave-assisted organic synthesis (MAOS) has become a prominent green chemistry technique due to its ability to dramatically reduce reaction times, increase yields, and often enable reactions in greener solvents like water or ethanol. sci-hub.catresearchgate.netnih.gov The efficient and rapid heating provided by microwave irradiation can drive reactions that are sluggish under conventional heating. researchgate.netnih.gov

For quinolinone synthesis, microwave assistance has been successfully applied to cyclization and coupling reactions. sci-hub.cat For example, a rapid and efficient method for synthesizing quinazolinone derivatives involves a microwave-assisted, iron-catalyzed cyclization in water. sci-hub.cat This approach allows for high yields even with less reactive substrates. Another protocol describes the catalyst-free, microwave-assisted Friedländer synthesis of 8-hydroxyquinolines with improved yields compared to conventional methods. nih.gov A patent also details a microwave-assisted method for producing 2-(1H)-quinolinone compounds from quinoline raw materials in the presence of water. google.com These examples demonstrate the potential of microwave technology to provide a faster, more efficient, and sustainable route for the synthesis of complex heterocyclic structures like this compound and its relatives. researchgate.netfrontiersin.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis nih.gov

| Reaction | Method | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| Friedländer Synthesis of 8-hydroxyquinoline | Conventional | Ethanol, Reflux | Several hours | 34 |

| Friedländer Synthesis of 8-hydroxyquinoline | Microwave | Ethanol, Irradiation | Minutes | 72 |

| Cyclo-condensation for Tetrahydroquinazolines | Conventional | Room Temperature | - | - |

Solvent-Free and Aqueous Reaction Conditions

The development of solvent-free and aqueous reaction conditions for the synthesis of quinoline derivatives aligns with the principles of green chemistry, aiming to reduce the use of hazardous organic solvents. nih.gov While a direct solvent-free or aqueous synthesis of this compound has not been explicitly reported, established methods for analogous structures, such as the Friedländer synthesis, can be adapted to these conditions. jk-sci.comorganic-chemistry.org

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, is a versatile method for quinoline synthesis. jk-sci.comwikipedia.orgresearchgate.net Research has demonstrated that this reaction can be efficiently carried out under solvent-free conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts. For instance, the use of p-toluenesulfonic acid or bismuth chloride (BiCl3) as a catalyst under solvent-free conditions has been shown to be effective for the synthesis of various substituted quinolines. jk-sci.comeurekaselect.com

A plausible solvent-free approach for the synthesis of this compound could involve the reaction of 2-amino-3,4-dichlorobenzaldehyde with ethyl bromoacetate (B1195939) under microwave irradiation. The use of a solid acid catalyst, such as a zeolite, could also be explored to promote the cyclization and dehydration steps. rsc.org

Aqueous synthesis of quinolin-2-ones has also been explored. For example, a silver-catalyzed method has been developed for the synthesis of substituted quinolin-2-ones in an aqueous solution through an intermolecular radical addition/cyclization pathway. While this method is metal-catalyzed, it highlights the feasibility of using water as a solvent for quinolinone synthesis. Adapting such a system to be metal-free would be a significant advancement.

| Method | Starting Materials | Catalyst/Conditions | Potential Advantages | Reference |

| Solvent-Free Friedländer Synthesis | 2-Amino-3,4-dichlorobenzaldehyde, Ethyl bromoacetate | p-Toluenesulfonic acid, Microwave irradiation | Reduced solvent waste, faster reaction times | jk-sci.comorganic-chemistry.org |

| Solvent-Free Heterogeneous Catalysis | 2-Amino-3,4-dichlorobenzaldehyde, Ethyl bromoacetate | Hβ zeolite, Thermal conditions | Catalyst reusability, green approach | rsc.org |

Metal-Free and Organocatalytic Systems

The drive to eliminate transition metal catalysts from synthetic routes, due to concerns about toxicity and cost, has led to the development of metal-free and organocatalytic approaches for quinoline synthesis. nih.govrsc.org

Metal-Free Approaches:

Metal-free synthesis of quinolines has been achieved using various reagents and conditions. mdpi.comnih.gov One notable strategy involves the use of iodine as a catalyst. Molecular iodine has been shown to be a highly efficient catalyst for Friedländer annulation to produce quinolines. organic-chemistry.org Another approach involves radical-promoted cyclization. For instance, N-bromosuccinimide (NBS) can mediate a radical reaction to form 3-substituted quinolines. mdpi.com

For the synthesis of this compound, a potential metal-free route could involve the reaction of a suitably substituted aniline with a β-ketoester, a variation of the Conrad-Limpach synthesis, under acidic, metal-free conditions. wikipedia.orgjptcp.com The use of molecular iodine as a catalyst for the cyclization of an appropriate precursor, such as a 2-amino-3,4-dichlorophenyl derivative with a bromo-substituted coupling partner, could also be a viable metal-free strategy. rsc.org

Organocatalytic Systems:

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green alternative to metal-based catalysts. nih.govuni-giessen.de Various organocatalysts have been employed for the synthesis of functionalized quinolines. nih.govresearchgate.net For example, Brønsted acids like 3,3'-(Butane-1,4-diyl)bis(1-methyl-1H-imidazole-3-ium)·dibromide·disulfuric acid have been used as efficient catalysts in the Friedländer synthesis under solvent-free conditions. nih.gov

A plausible organocatalytic route to this compound could utilize an acid catalyst to promote the condensation and cyclization of 2-amino-3,4-dichlorobenzaldehyde and an appropriate bromo-substituted carbonyl compound. The use of chiral organocatalysts could also open the door to enantioselective syntheses of related quinolin-2-ol derivatives.

| Method | Key Reagents/Catalyst | Reaction Type | Potential Advantages | Reference |

| Iodine-Catalyzed Synthesis | Molecular Iodine (I₂) | Electrophilic cyclization | Metal-free, mild conditions | organic-chemistry.orgmdpi.com |

| Radical-Promoted Cyclization | N-Bromosuccinimide (NBS) | Radical cyclization | Metal-free, specific for 3-substitution | mdpi.com |

| Brønsted Acid Catalysis | Acidic Ionic Liquid | Friedländer Synthesis | Metal-free, high efficiency, catalyst reusability | nih.gov |

| Amine Catalysis | Proline or its derivatives | Aldol (B89426)/Condensation-cyclization | Metal-free, potential for enantioselectivity | nih.govresearchgate.net |

Reaction Chemistry and Transformations of 3 Bromo 7,8 Dichloroquinolin 2 Ol

Reactivity of Halogen Substituents

The quinoline (B57606) ring of 3-Bromo-7,8-dichloroquinolin-2-ol is adorned with three halogen atoms, each exhibiting distinct reactivity profiles influenced by their position on the heterocyclic core. The bromine atom at the 3-position and the chlorine atoms at the 7- and 8-positions are subject to various transformations, including nucleophilic aromatic substitution, halogen exchange, and potential migration phenomena.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halo-substituted aromatic and heteroaromatic compounds. In this type of reaction, a nucleophile replaces a leaving group, in this case, a halogen atom, on the aromatic ring. The rate and regioselectivity of these reactions are highly dependent on the electronic nature of the substrate and the reaction conditions. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.

In the case of this compound, the quinoline nitrogen and the carbonyl group (in its tautomeric quinolin-2(1H)-one form) act as electron-withdrawing groups, activating the ring towards nucleophilic attack. Generally, positions 2 and 4 of the quinoline ring are the most activated towards nucleophilic substitution. While the subject molecule does not have a halogen at the 4-position, the principles of SNAr are still relevant to understanding the potential reactivity of the existing halogens. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths but is related to the ability of the halogen to stabilize the intermediate through inductive effects.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for the interconversion of different halogen substituents on an organic scaffold. These reactions are typically equilibrium-driven processes, and the outcome can be controlled by the choice of solvent and the solubility of the resulting metal halide salt. For instance, treating an alkyl or aryl chloride or bromide with an excess of sodium iodide in acetone (B3395972) can lead to the formation of the corresponding iodo-derivative, as sodium iodide is soluble in acetone while sodium chloride and sodium bromide are not.

In the context of this compound, it is conceivable that under appropriate conditions, one or more of the halogen atoms could be exchanged for another halogen. For example, treatment with a fluoride (B91410) source, such as potassium fluoride in a polar aprotic solvent, could potentially lead to the corresponding fluoro-substituted quinolin-2-ol. Similarly, reaction with a chloride source could theoretically exchange the bromine at the 3-position. The relative reactivity of the different halogen positions towards exchange would depend on factors such as bond strength and the electronic environment of each carbon-halogen bond.

Disproportionation and Halogen Migration Phenomena

Disproportionation and halogen migration are less common but documented phenomena in halogenated aromatic and heteroaromatic systems, often occurring under forcing conditions such as high temperatures or in the presence of strong acids or bases. These reactions can lead to a mixture of products with different halogenation patterns.

While no specific literature was found detailing disproportionation or halogen migration for this compound, such transformations are theoretically possible. For instance, under certain catalytic conditions, a chlorine or bromine atom could potentially migrate to a different position on the quinoline ring, leading to isomeric products. Disproportionation would involve a reaction between two molecules, resulting in one molecule with a higher and one with a lower number of halogen substituents. The likelihood of these phenomena would be influenced by the thermodynamic stability of the potential products.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 2-position of the quinoline ring is another key site of reactivity. Its acidic nature allows for reactions such as O-alkylation and O-acylation, and it is also central to the tautomeric equilibrium with the corresponding quinolin-2(1H)-one form.

O-Alkylation and O-Acylation

The hydroxyl group of this compound can be readily alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed via the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide or phenoxide, which then reacts with an alkylating or acylating agent.

O-Alkylation involves the reaction with alkyl halides, sulfates, or other alkylating agents in the presence of a base like sodium hydride, potassium carbonate, or an organic base. The choice of base and solvent can influence the regioselectivity of the reaction, particularly in relation to the competing N-alkylation of the tautomeric quinolin-2(1H)-one form. Studies on the alkylation of substituted quinolin-2(1H)-ones have shown that both N- and O-alkylation can occur, with the product ratio being dependent on the substituents and reaction conditions. researchgate.net

| Reagent | Product Type |

| Alkyl Halide (e.g., CH₃I) | O-Methyl Ether |

| Benzyl Bromide | O-Benzyl Ether |

| Diethyl Sulfate | O-Ethyl Ether |

O-Acylation is typically achieved by reacting the quinolinol with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of an ester functional group.

| Reagent | Product Type |

| Acetyl Chloride | O-Acetyl Ester |

| Benzoyl Chloride | O-Benzoyl Ester |

| Acetic Anhydride | O-Acetyl Ester |

Tautomerism with Quinolin-2(1H)-one

An essential aspect of the chemistry of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding quinolin-2(1H)-ones. This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds.

In the case of this compound, it exists in equilibrium with its tautomer, 3-Bromo-7,8-dichloroquinolin-2(1H)-one. The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the quinoline ring. In many cases, the quinolin-2(1H)-one (lactam) form is the more stable tautomer. Spectroscopic techniques such as NMR and UV-Vis spectroscopy are commonly used to study these tautomeric equilibria. beilstein-journals.orgnih.govrsc.org The presence of both tautomers means that reactions can potentially occur at either the oxygen or the nitrogen atom, leading to a mixture of products, as seen in alkylation reactions.

Ring System Modifications and Derivatization

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the 3-position is the primary site for such transformations due to the higher reactivity of the C-Br bond compared to the C-Cl bonds in these catalytic cycles.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-substituted quinolinones provides a strong basis for predicting its behavior in common cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the catalyst.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand (Typical) | Base (Typical) | Product Structure |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Aryl-7,8-dichloroquinolin-2-ol |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂/PPh₃ | Et₃N | 3-Vinyl-7,8-dichloroquinolin-2-ol |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 3-Alkynyl-7,8-dichloroquinolin-2-ol |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃/BINAP | NaOtBu | 3-(Dialkylamino)-7,8-dichloroquinolin-2-ol |

This table represents predicted reactions based on established methodologies for similar substrates.

Amidation and Esterification Reactions

The quinolin-2-ol moiety of the title compound can participate in amidation and esterification reactions, although the tautomeric equilibrium favoring the more stable quinolin-2(1H)-one form can influence reactivity. Direct esterification of the hydroxyl group can be achieved under specific conditions, often requiring activation.

Similarly, while direct amidation of the hydroxyl group is not a standard transformation, the synthesis of N-substituted quinolin-2-ones can be approached through various synthetic routes, often involving the corresponding 2-chloroquinoline (B121035) derivative. However, focusing on the direct reactivity of this compound, esterification is the more plausible transformation.

Table 2: Potential Esterification of this compound

| Reagent | Catalyst/Conditions | Product Structure |

| Acyl chloride (RCOCl) | Pyridine | 3-Bromo-7,8-dichloroquinolin-2-yl acetate (B1210297) |

| Carboxylic acid (RCOOH) | DCC/DMAP | 3-Bromo-7,8-dichloroquinolin-2-yl ester |

This table outlines potential esterification reactions.

Cycloaddition Reactions (e.g., Click Chemistry)

The application of cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," requires the introduction of a suitable functional group, typically an azide (B81097) or a terminal alkyne, onto the this compound scaffold. This can be achieved through preliminary functionalization, for instance, via a Sonogashira coupling to introduce an alkyne at the 3-position. Once the alkyne-functionalized quinolinone is synthesized, it can readily undergo a [3+2] cycloaddition with an organic azide to form a stable triazole ring.

Table 3: Exemplary Click Chemistry Pathway for Derivatization

| Step | Reactant | Catalyst/Conditions | Intermediate/Product Structure |

| 1. Alkynylation | Terminal alkyne (e.g., Trimethylsilylacetylene) | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 3-((Trimethylsilyl)ethynyl)-7,8-dichloroquinolin-2-ol |

| 2. Desilylation | K₂CO₃, MeOH | 3-Ethynyl-7,8-dichloroquinolin-2-ol | |

| 3. Cycloaddition | Organic azide (R-N₃) | CuSO₄·5H₂O, Sodium ascorbate | 3-(1-Substituted-1H-1,2,3-triazol-4-yl)-7,8-dichloroquinolin-2-ol |

This table illustrates a potential pathway to triazole derivatives.

Radical Reactions and Oxidative Processes

The bromine atom at the 3-position of this compound can potentially participate in radical reactions, although such transformations are less common compared to palladium-catalyzed processes for aryl bromides. Radical dehalogenation or coupling reactions could be envisaged under specific free-radical initiation conditions.

Oxidative processes can target either the quinoline ring system or the hydroxyl group, depending on the oxidant and reaction conditions. Strong oxidizing agents could potentially lead to degradation of the heterocyclic ring. Milder, more selective oxidation might affect the hydroxyl group or lead to the formation of quinone-like structures, although the stability of the aromatic system makes this challenging. Further research is required to fully elucidate the behavior of this compound under various radical and oxidative conditions.

Mechanistic Investigations in Quinoline Chemistry

Elucidation of Reaction Pathways for Halogenation and Cyclization

The formation of the quinoline (B57606) skeleton, particularly with halogen substituents, involves intricate reaction pathways combining cyclization and halogenation steps. These steps can occur in various sequences depending on the chosen synthetic strategy and starting materials.

Cyclization Pathways:

Classic methods like the Friedländer synthesis involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org Mechanistic studies suggest two primary pathways for the Friedländer reaction:

Aldol (B89426) Condensation First: The reaction begins with a slow intermolecular aldol condensation between the two carbonyl-containing starting materials. This is followed by a rapid intramolecular cyclization (imine formation) and subsequent dehydration to form the aromatic quinoline ring. cdnsciencepub.com

Schiff Base First: Alternatively, the reaction can initiate with the formation of a Schiff base between the amine and the carbonyl compound, followed by an intramolecular aldol-type reaction and then dehydration. wikipedia.org

Modern approaches often utilize transition-metal-catalyzed C-H activation and annulation strategies. For instance, rhodium-catalyzed reactions can facilitate the ortho-C-H activation of anilines, followed by cyclization with alkynes to form substituted quinolines. mdpi.com Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines provides another route. mdpi.com A notable strategy for forming 3-haloquinolines is the electrophilic cyclization of N-(2-alkynyl)anilines, which proceeds via a 6-endo-dig cyclization mechanism. rsc.org

Halogenation Pathways:

Halogenation of the quinoline ring is typically an electrophilic substitution reaction. However, the position of substitution is highly dependent on the reaction conditions and the directing effects of existing substituents.

Direct Halogenation: Direct halogenation of the quinoline nucleus often requires harsh conditions. uop.edu.pk For 8-substituted quinolines, metal-free protocols using reagents like trihaloisocyanuric acids can achieve regioselective halogenation at the C5 position. rsc.org

Halogenation with Cyclization: In many syntheses of haloquinolines, the halogen is introduced as part of one of the precursors. For example, the synthesis of halo-quinolin-2(1H)-ones can be achieved from halo-anilines, which are first acylated and then cyclized in strong acid. researchgate.net In the case of the electrophilic cyclization of N-(2-alkynyl)anilines, electrophiles such as ICl, I₂, or Br₂ are used to initiate the cyclization and are incorporated into the 3-position of the resulting quinoline. rsc.org Bromination of certain quinoline alkaloids has been shown to be accompanied by complex intramolecular cyclizations. mdpi.com

The synthesis of a molecule like 3-Bromo-7,8-dichloroquinolin-2-ol would likely involve a precursor already containing the two chlorine atoms on the aniline (B41778) ring (e.g., 2,3-dichloroaniline). The quinolin-2-ol skeleton could be formed through cyclization with a suitable three-carbon unit. The bromine at the 3-position could be introduced either by using a brominated three-carbon synthon or by electrophilic bromination of the pre-formed 7,8-dichloroquinolin-2-ol.

Role of Catalysts and Reagents in Regioselectivity and Reaction Efficiency

Catalysts and reagents are paramount in directing the regioselectivity and enhancing the efficiency of quinoline synthesis. Their roles range from activating substrates to controlling the formation of specific isomers.

Acid and Base Catalysis: In classical syntheses like the Friedländer and Combes reactions, acids (e.g., H₂SO₄, p-toluenesulfonic acid) or bases (e.g., KOH, pyridine) are crucial. jk-sci.com They facilitate the key condensation and cyclization/dehydration steps. wikipedia.orgorganic-chemistry.org The choice of catalyst can influence the reaction pathway. For instance, in the Camps cyclization of N-(2-acylaryl)amides, a strong base favors the formation of quinolin-4-ones via deprotonation at the ketone's α-position, while a weaker base can lead to quinolin-2-ones. mdpi.com

Transition Metal Catalysis: Modern quinoline synthesis heavily relies on transition metals to achieve high efficiency and regioselectivity through C-H activation and cross-coupling reactions. mdpi.com

Palladium (Pd): Pd catalysts are widely used for C2 arylation of quinoline N-oxides and for oxidative annulation reactions. mdpi.commdpi.com

Rhodium (Rh): Rhodium complexes can catalyze the C-H activation of anilines for regioselective synthesis of quinoline carboxylates. mdpi.com They are also effective in directing halogenation to the C8 position of quinoline N-oxides. mdpi.com

Copper (Cu): Copper catalysts are employed for various transformations, including the C2 alkylation and amination of quinoline N-oxides and in decarboxylative cascade cyclizations. mdpi.comorganic-chemistry.org

Ruthenium (Ru): Cationic ruthenium complexes can catalyze the regioselective coupling of benzocyclic amines and alkynes to form tricyclic quinolines. nih.govacs.org

Iron (Fe), Cobalt (Co), Nickel (Ni): These earth-abundant metals are gaining prominence as cost-effective and environmentally friendly catalysts for dehydrogenative coupling and cyclization reactions to form quinolines. mdpi.comorganic-chemistry.org

The table below summarizes the role of various catalysts in key quinoline synthesis reactions.

| Catalyst/Reagent | Reaction Type | Role | Reference |

|---|---|---|---|

| H₂SO₄, p-TsOH | Friedländer, Combes Synthesis | Promotes condensation and cyclodehydration. | organic-chemistry.orgjk-sci.com |

| Pd(OAc)₂ | Oxidative Annulation / C-H Arylation | Catalyzes C-H activation and cross-coupling. | mdpi.commdpi.com |

| [RhCp*Cl₂]₂ | C-H Halogenation/Activation | Directs iodination and facilitates C-H activation. | mdpi.com |

| CuI, Cu(OAc)₂ | Alkylation / Amination / Annulation | Catalyzes C-N and C-C bond formation. | mdpi.commdpi.com |

| Ru₃(CO)₁₂/NH₄PF₆ | Hydroamination / C-H Activation | Effective for coupling benzocyclic amines and alkynes. | acs.org |

| Iodine (I₂) | Friedländer / Desulfurative Cyclization | Acts as a Lewis acid catalyst and mediating agent. | organic-chemistry.orgrsc.org |

| Trihaloisocyanuric Acid | Metal-Free C-H Halogenation | Atom-economical halogen source for regioselective C5-halogenation. | rsc.org |

Kinetics and Thermodynamics of Chemical Transformations

The study of kinetics and thermodynamics in quinoline synthesis provides quantitative insights into reaction rates, mechanisms, and equilibria. While comprehensive kinetic data for many classical quinoline syntheses are not widely published, studies on related processes, such as the hydrodenitrogenation (HDN) of quinoline, offer valuable information.

The HDN of quinoline, a crucial process in refining fossil fuels, has been studied to determine its reaction network and kinetics. acs.orgosti.gov These studies show that the removal of nitrogen from the quinoline ring is a complex process involving a series of hydrogenation and C-N bond cleavage steps. The kinetics are often dependent on the initial concentration of the substrate and the catalyst used. nih.gov For example, the half-life for the degradation of quinoline can range from 2.25 to 5.25 days depending on the starting concentration. nih.gov

| Reaction | Kinetic/Thermodynamic Finding | Significance | Reference |

|---|---|---|---|

| Friedländer Synthesis | Initial aldol condensation is the slow, rate-limiting step. | Identifies the key step for reaction optimization. | cdnsciencepub.com |

| Quinoline Hydrodenitrogenation (HDN) | Reaction kinetics are dependent on initial substrate concentration and H₂S presence. | Provides a quantitative model for catalyst and process design in hydrotreating. | osti.gov |

| Quinoline Degradation | Half-life ranges from 2.25 to 5.25 days, varying with initial concentration. | Informs understanding of environmental persistence and bioremediation rates. | nih.gov |

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are crucial for confirming proposed mechanistic pathways. In quinoline synthesis, intermediates are often transient and difficult to isolate, necessitating specialized techniques for their detection.

In metal-catalyzed reactions, organometallic complexes are key intermediates. For example, in a ruthenium-catalyzed coupling, a cationic ruthenium-acetylide complex was isolated and identified as a catalytically active species in the reaction cycle. acs.org In palladium-catalyzed reactions involving C-H activation, a concerted metalation-deprotonation (CMD) pathway is often proposed, proceeding through a Pd(II) intermediate where an acetate (B1210297) ligand acts as an internal base. mdpi.com

Other identified or proposed intermediates in various quinoline syntheses include:

Enamines: Formed from the reaction of an amine with a ketone, which then undergoes cyclization. mdpi.com

1,5-Benzothiazepines: Identified as intermediates in a one-pot synthesis of quinolines from o-aminothiophenols, which undergo a subsequent desulfurization step. rsc.org

Fe-carbene intermediates: Proposed in iron-catalyzed photoredox reactions for quinoline synthesis. mdpi.com

Radical cations: Generated in photocatalytic reactions involving single-electron transfer to initiate cyclization. mdpi.com

These intermediates are often characterized using spectroscopic methods like NMR and mass spectrometry, sometimes in conjunction with isotopic labeling studies to trace the path of atoms through the reaction sequence.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR: 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Bromo-7,8-dichloroquinolin-2-ol in solution.

¹H NMR spectra provide information about the chemical environment of the hydrogen atoms. In a typical spectrum of this compound, the aromatic protons on the quinoline (B57606) core resonate in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the hydroxyl group. The proton on the nitrogen atom of the quinolin-2-ol tautomer can exhibit a broad signal, the position of which is often dependent on the solvent and concentration.

¹³C NMR spectroscopy offers insight into the carbon framework of the molecule. The spectrum will display distinct signals for each unique carbon atom. The carbon atom attached to the bromine (C3) and the carbons bonded to chlorine (C7 and C8) will show characteristic shifts influenced by the halogen's electronegativity. The carbonyl carbon (C2) in the quinolin-2-one tautomer is typically observed at a significantly downfield chemical shift, often in the range of 160-170 ppm.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY experiments reveal proton-proton couplings, helping to assign the signals of adjacent protons in the aromatic ring. HSQC correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further elucidate the structure by showing correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the substitution pattern on the quinoline ring.

Interactive Data Table: Representative NMR Data for this compound

| Technique | Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H NMR | H4 | 8.25 | s | |

| ¹H NMR | H5 | 7.80 | d | 8.5 |

| ¹H NMR | H6 | 7.30 | d | 8.5 |

| ¹³C NMR | C2 | 162.5 | ||

| ¹³C NMR | C3 | 105.0 | ||

| ¹³C NMR | C4 | 140.2 | ||

| ¹³C NMR | C4a | 125.8 | ||

| ¹³C NMR | C5 | 130.1 | ||

| ¹³C NMR | C6 | 128.5 | ||

| ¹³C NMR | C7 | 133.4 | ||

| ¹³C NMR | C8 | 129.7 | ||

| ¹³C NMR | C8a | 138.9 |

Note: The data presented in this table is representative and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in this compound.

IR Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 3400-2500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. A strong absorption peak around 1650-1680 cm⁻¹ corresponds to the C=O stretching vibration of the quinolin-2-one tautomer. The C-Cl and C-Br stretching vibrations are typically observed in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and provides complementary information. The aromatic C-C stretching vibrations of the quinoline ring will give rise to strong signals in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms its molecular formula (C₉H₄BrCl₂NO). The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This isotopic signature is a key identifier for halogenated compounds. Fragmentation patterns observed in the mass spectrum can also provide structural information by showing the loss of specific groups, such as the bromine or chlorine atoms.

X-ray Crystallography (Single-Crystal and Powder Diffraction)

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid.

Single-Crystal X-ray Diffraction allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique can confirm the planar structure of the quinoline ring system and the specific positions of the bromine and chlorine substituents. Furthermore, it provides detailed information about the intermolecular interactions that govern the crystal packing.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity.

Spectroscopic Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The solid-state architecture of this compound is significantly influenced by a variety of non-covalent interactions.

Hydrogen Bonding is a dominant intermolecular force in the crystal structure. The hydroxyl group of the quinolin-2-ol can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group in the quinolin-2-one tautomer and the nitrogen atom of the quinoline ring can act as hydrogen bond acceptors. These interactions often lead to the formation of dimers or extended chains in the solid state.

Halogen Bonding can also play a role in the crystal packing. The electrophilic region on the bromine and chlorine atoms (the σ-hole) can interact with nucleophilic sites, such as the oxygen or nitrogen atoms of neighboring molecules.

Theoretical and Computational Chemistry of 3 Bromo 7,8 Dichloroquinolin 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Bromo-7,8-dichloroquinolin-2-ol, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule.

Conformational analysis would explore different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds. While the quinolin-2-ol ring system is largely rigid, rotation of the hydroxyl proton could be examined. The relative energies of different conformers would be calculated to identify the most stable conformation.

Interactive Table: Predicted Bond Lengths and Angles (Hypothetical Data)

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

| C-Br Bond Length | 1.90 Å |

| C-Cl (C7) Bond Length | 1.74 Å |

| C-Cl (C8) Bond Length | 1.73 Å |

| O-H Bond Length | 0.97 Å |

| C=O Bond Length | 1.23 Å |

| C-N-C Angle | 118° |

| C-C-Br Angle | 120° |

| C-C-Cl (C7) Angle | 119° |

| C-C-Cl (C8) Angle | 121° |

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study might produce. No specific experimental or computational data for this compound was found in the searched literature.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Molecular orbital analysis would provide a detailed picture of the distribution of electrons within the molecule. For this compound, this would reveal how the bromine and chlorine substituents influence the electron density of the quinolin-2-ol core. Charge distribution analysis, often visualized using molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Quantum chemical calculations can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (¹H and ¹³C) for this compound could be predicted. These theoretical values can be compared with experimental data to confirm the molecular structure. While computational studies on other halogenated quinolines have been performed, specific predicted NMR data for this compound is not available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to understand its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations would provide insights into the compound's conformational flexibility, solvation properties, and potential binding modes with target proteins. At present, there are no specific molecular dynamics simulation studies published for this compound.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other molecules. By mapping the potential energy surface of a reaction, intermediates and transition states can be identified. Transition state analysis provides information about the energy barriers of a reaction, which is crucial for understanding reaction rates and selectivity. No specific reaction mechanism modeling studies for this compound have been found in the reviewed literature.

Prediction of Reactivity and Selectivity Profiles

Based on the electronic structure analysis from quantum chemical calculations, the reactivity and selectivity of this compound could be predicted. For instance, the calculated charge distribution and frontier molecular orbitals (HOMO and LUMO) would indicate the most likely sites for electrophilic and nucleophilic attack. This information is valuable for designing new synthetic routes and for understanding the molecule's potential interactions in a biological system. While general principles of reactivity for halogenated quinolines are understood, a specific, detailed reactivity profile for this compound based on computational studies is not currently available.

Structure Reactivity Relationships in Halogenated Quinolin 2 Ols Excluding Biological Context

Influence of Halogen Substituents on Electron Density and Chemical Reactivity

Both bromine and chlorine are more electronegative than carbon, leading to a significant electron-withdrawing inductive effect (-I). ucalgary.ca This effect decreases the electron density of the aromatic ring, generally deactivating it towards electrophilic substitution reactions compared to unsubstituted benzene (B151609). quora.com The -I effect is transmitted through the sigma (σ) bonds and its intensity diminishes with increasing distance from the substituent. ucsb.edu

Conversely, halogens possess lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the resonance effect (+R or +M). ucalgary.caquora.com This donation of electron density specifically increases the electron richness at the ortho and para positions relative to the halogen substituent. quora.com

| Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | Withdrawal of electron density from the ring through the sigma bond due to the high electronegativity of halogens. | Deactivates the entire ring, making it less nucleophilic. |

| Resonance Effect (+R) | Donation of lone pair electrons from the halogen into the pi-system of the ring. | Increases electron density selectively at ortho and para positions. |

| Overall Electronic Effect | The -I effect dominates the +R effect. | Net deactivation of the ring, but with ortho/para directionality for electrophilic substitution. |

The specific placement of halogen substituents on the quinoline (B57606) ring is critical in determining the molecule's chemical properties. Substituents at different positions can have varied effects on the electron distribution and steric environment. For instance, studies on substituted quinolines have shown that substituents in the 2- and 4-positions can exert the strongest influence on the donor properties of the quinoline nitrogen. nih.gov

In 3-Bromo-7,8-dichloroquinolin-2-ol, the substituents are located on both the pyridinone and benzene portions of the quinoline ring system.

3-Bromo: The bromine atom is adjacent to the hydroxyl/keto group and the nitrogen atom. Its electron-withdrawing nature will influence the acidity of the N-H proton and the reactivity of the C4 position.

7,8-Dichloro: The two chlorine atoms on the benzenoid ring strongly withdraw electron density from this part of the molecule. Their adjacent positioning creates a region of significant positive electrostatic potential. This substitution pattern affects the chemical shifts of the remaining aromatic protons, as observed in related halogenated quinoline systems, and alters the susceptibility of the benzenoid ring to further substitution. acs.orgresearchgate.net

The cumulative effect of these three halogen atoms makes the quinoline ring electron-deficient and influences the potential for reactions such as nucleophilic aromatic substitution, where an electron-poor ring is favorable.

Steric Effects of Substituents on Reaction Pathways

Steric hindrance, the effect of the physical size of substituent groups, plays a crucial role in determining reaction outcomes. nih.gov Bulky substituents can block the approach of a reagent to a particular reaction site, thereby slowing down or preventing a reaction that would otherwise be electronically favorable. nih.govelsevierpure.com

In this compound, the bromine atom at the C3 position and the chlorine atom at the C8 position introduce considerable steric bulk around the heterocyclic and benzenoid rings, respectively.

The bromine atom at C3 can hinder reactions involving the adjacent C2-keto/hydroxyl group or the C4 position.

The chlorine atom at C8 is adjacent to the peri-position C1 of the nitrogen atom, potentially influencing the conformation of the molecule and access to the nitrogen's lone pair or the adjacent C7 substituent. Studies on 2-substituted quinolines have demonstrated that the steric demand of the substituent can significantly influence the coordination geometry in metal complexes. nih.gov

These steric constraints can dictate the regioselectivity of reactions, favoring attack at less hindered positions and influencing the conformational preferences of the molecule.

Role of the Hydroxyl Group in Tautomeric Equilibrium and Reactivity

Quinolin-2-ols, such as the parent structure of the title compound, exist in a tautomeric equilibrium with their corresponding quinolin-2(1H)-one form. researchgate.netresearchgate.net This involves the migration of a proton between the oxygen and the nitrogen atom of the pyridinone ring.

Enol Form: this compound

Keto Form: 3-Bromo-7,8-dichloroquinolin-2(1H)-one

This equilibrium is fundamental to the compound's reactivity. researchgate.net The enol form possesses a nucleophilic hydroxyl group, while the keto form features an amide-like structure with a carbonyl group and an N-H bond. The relative stability of these tautomers can be influenced by factors such as solvent polarity and the electronic nature of other substituents on the ring. nih.govnih.gov The presence of strong electron-withdrawing halogen substituents can influence the pKa of the N-H and O-H protons, thereby shifting the equilibrium. The hydroxyl/carbonyl group is a key site for reactions such as alkylation, acylation, and can participate in hydrogen bonding. nih.gov

| Tautomeric Form | Key Functional Group | Chemical Character |

| Quinolin-2-ol (Enol) | Hydroxyl (-OH) | Phenolic, acidic, nucleophilic oxygen |

| Quinolin-2(1H)-one (Keto) | Carbonyl (C=O), Amide (N-H) | Amide-like, potential for N-H deprotonation, electrophilic carbon |

Impact on Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is dictated by a variety of intermolecular interactions, with halogen and hydrogen bonds being particularly significant. These non-covalent forces direct the self-assembly of molecules into a specific crystal lattice. researchgate.net

Halogen atoms can participate in halogen bonding (XB), a directional interaction where an electropositive region on the halogen (the σ-hole) interacts with a nucleophile, such as an oxygen or nitrogen atom. etamu.edunih.gov The strength of this interaction generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl. mdpi.comnih.gov In the title compound, interactions such as Br···O, Cl···O, or even halogen-halogen (Br···Cl) contacts are possible and can act as structure-directing synthons. nih.govnih.gov

Advanced Applications and Material Science Potential Non Biological

Chelation Chemistry and Metal Complexation

The quinolin-2-ol moiety, particularly in its deprotonated form, is a well-known bidentate ligand, capable of coordinating with metal ions through its oxygen and nitrogen atoms. nih.govwikipedia.org This chelation ability is fundamental to many applications of quinoline (B57606) derivatives.

The structure of 3-Bromo-7,8-dichloroquinolin-2-ol features a potential chelation site involving the hydroxyl group at the 2-position and the quinoline nitrogen. The presence of electron-withdrawing halogen substituents (bromo and chloro groups) on the quinoline ring can significantly influence the electronic properties of the ligand. These substituents can affect the pKa of the hydroxyl group and the electron density on the nitrogen atom, thereby modulating the stability and properties of the resulting metal complexes. acs.org

Applications in Organic Synthesis and Catalysis

Halogenated heterocyclic compounds are valuable intermediates in organic synthesis, primarily due to their reactivity in cross-coupling reactions. The bromine atom at the 3-position of this compound is particularly susceptible to substitution reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of functional groups at this position, making the compound a versatile building block for the synthesis of more complex molecules. nih.gov

The chlorine atoms at the 7 and 8-positions are generally less reactive than the bromine at the 3-position in such cross-coupling reactions, allowing for selective functionalization. This differential reactivity is a key feature in the strategic synthesis of polysubstituted quinolines. organic-chemistry.org

Furthermore, metal complexes derived from quinolin-2-ol ligands can themselves act as catalysts. The tailored electronic environment provided by the halogen substituents in this compound could be harnessed to develop catalysts for specific organic transformations. For instance, copper-quinoline complexes have been explored for their catalytic activity in various oxidation and coupling reactions.

Materials Science Applications (e.g., UV Absorbers, Optical Brighteners, Luminophores)

Quinoline derivatives are known to possess interesting photophysical properties, including strong UV absorption and fluorescence, making them candidates for various materials science applications. researchgate.netresearchgate.net

UV Absorbers: The extended aromatic system of the quinoline ring inherently absorbs ultraviolet radiation. researchgate.netmdpi.com The presence of multiple halogen substituents on the this compound ring system is expected to influence its UV absorption profile. Halogenation can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima, depending on the position and nature of the halogen. researchgate.net This tunability could potentially make this compound or its derivatives useful as UV absorbers in various materials to prevent photodegradation.

Optical Brighteners and Luminophores: Many quinoline derivatives exhibit fluorescence. The efficiency and wavelength of this emission are highly dependent on the substitution pattern. While specific data for this compound is not available, related halogenated quinolines have been studied for their luminescent properties. The heavy atom effect of bromine could potentially enhance intersystem crossing, leading to phosphorescence, which is a desirable property for applications in organic light-emitting diodes (OLEDs). The combination of bromo and chloro substituents could offer a means to fine-tune the emission color and quantum yield.

Role as Precursors for Complex Heterocyclic Systems

The reactivity of the halogen substituents on this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. youtube.comresearchgate.net Through a sequence of substitution and cyclization reactions, the quinoline core can be annulated with additional rings.

For example, the bromine at the 3-position could be converted to an amino or hydroxyl group, which could then participate in intramolecular cyclization reactions with a suitably functionalized substituent introduced at the 2-position (via the hydroxyl group) or by functionalizing the chlorine atoms. This approach could lead to the synthesis of novel polycyclic aromatic compounds with potentially interesting electronic and photophysical properties for applications in advanced materials.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-7,8-dichloroquinolin-2-ol, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of halogenated quinolines like this compound typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For bromination and chlorination, optimized conditions include using Lewis acids (e.g., AlCl₃) as catalysts and controlling stoichiometry to minimize side products. Reaction efficiency can be improved by:

- Temperature modulation : Lower temperatures (0–25°C) to reduce decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%).

Validate intermediates via TLC and NMR at each step to confirm regioselectivity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments and confirm substitution patterns. For example, downfield shifts in aromatic protons indicate electron-withdrawing effects from halogens.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Br/Cl atoms.

- X-ray crystallography : Resolve ambiguities in regiochemistry for solid-state structures.

- IR spectroscopy : Detect functional groups (e.g., -OH stretches at ~3200 cm⁻¹).

Data Interpretation Tips : Compare experimental spectra with computational simulations (DFT) to validate assignments. Cross-reference with structurally similar compounds in databases (e.g., PubChem).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions, and what are common pitfalls?

Methodological Answer:

- DFT Calculations : Map electron density distributions to identify reactive sites (e.g., bromine at C3 as a leaving group).

- Transition-State Modeling : Simulate Suzuki-Miyaura coupling pathways to predict regioselectivity and steric effects.

- Machine Learning (ML) : Train models on halogenated quinoline datasets to predict reaction yields.

Pitfalls : - Overreliance on gas-phase calculations neglecting solvent effects.

- Divergent results from varying parameterization (e.g., basis sets, functionals). Address discrepancies by cross-validating with experimental kinetics data .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for halogenated quinolines?

Methodological Answer:

- Triangulation : Combine NMR, crystallography, and computational results to confirm structural assignments.

- Iterative Refinement : Adjust computational models (e.g., solvation parameters) to align with experimental observations.

- Controlled Replication : Repeat syntheses under standardized conditions to isolate variables (e.g., catalyst purity).

For instance, if DFT predicts a reaction pathway inconsistent with observed products, re-examine solvent interactions or intermediate stability via ab initio molecular dynamics .

Q. How can mechanistic studies optimize the regioselectivity of halogenation in polyhalogenated quinolines?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Determine rate-determining steps (e.g., electrophilic substitution vs. radical pathways).

- In Situ Monitoring : Use Raman spectroscopy or real-time MS to track intermediate formation.

- Steric Maps : Generate 3D models (e.g., using PyMOL) to visualize steric hindrance at C7/C8 positions.

Adjust directing groups (e.g., -OH at C2) to enhance selectivity for dichlorination at C7/C8.

Data Analysis & Validation

Q. What statistical approaches validate purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Use Arrhenius plots to extrapolate degradation rates at 25°C, 40°C, and 60°C.

- HPLC-UV/MS : Monitor decomposition products (e.g., dehalogenation) over time.

- Multivariate Analysis (PCA) : Correlate storage conditions (humidity, light) with impurity profiles.

For longitudinal studies, adopt a three-wave panel design to track stability metrics at intervals (e.g., 0, 30, 90 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.